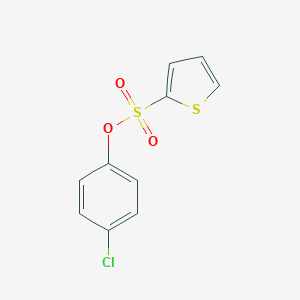

4-Chlorophenyl thiophene-2-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorophenyl thiophene-2-sulfonate is a useful research compound. Its molecular formula is C10H7ClO3S2 and its molecular weight is 274.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that 4-Chlorophenyl thiophene-2-sulfonate derivatives exhibit significant anticancer properties. For instance, compounds derived from this sulfonate have been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism of action is hypothesized to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

Hypoxia-Inducible Factor (HIF) Inhibition

Research has highlighted the potential of thiophene derivatives, including this compound, in inhibiting HIF-2α, a transcription factor implicated in cancer progression and metastasis. This inhibition could lead to novel therapeutic strategies for treating cancers characterized by hypoxic conditions, such as renal cell carcinoma .

Organic Synthesis Applications

Building Block for Organosulfur Compounds

this compound serves as a versatile building block in the synthesis of various organosulfur compounds. Its sulfonate group can participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides and other derivatives that are valuable in pharmaceutical chemistry .

Synthesis of Heteroaryl Sulfonamides

The compound can be utilized in the preparation of heteroaryl sulfonamides through reactions involving organozinc reagents. This method allows for the efficient synthesis of complex molecules that can be further explored for biological activity .

Material Science Applications

Conductive Polymers

In material science, this compound is investigated for its potential use in the development of conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of thiophene derivatives enhances the electrical conductivity and stability of these polymers.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 12 | Inhibition of PI3K/Akt pathway |

| MCF-7 (Breast) | 15 | Induction of apoptosis | |

| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |

Table 2: Synthesis Methods Using this compound

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfonate group (-SO₂-O-) serves as an effective leaving group, enabling nucleophilic displacement under mild conditions. Key reactions include:

Amination

Reaction with primary or secondary amines yields sulfonamide derivatives. For example:

4-Chlorophenyl thiophene-2-sulfonate + RNH₂ → Thiophene-2-sulfonamide + 4-Chlorophenol

- Conditions : Polar aprotic solvents (e.g., DMF, THF), room temperature, and catalytic triethylamine .

- Mechanism : SN2 pathway facilitated by the electron-withdrawing thiophene ring.

Alcoholysis

Alcohols displace the sulfonate group to form sulfonate esters:

This compound + ROH → Alkyl thiophene-2-sulfonate + 4-Chlorophenol

Coupling Reactions

The thiophene ring participates in cross-coupling reactions, often leveraging the sulfonate as a directing group:

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with arylboronic acids modifies the thiophene ring:

This compound + ArB(OH)₂ → Aryl-substituted thiophene sulfonate

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .

- Yield : 65–85% (reported for analogous thiophene sulfonates) .

Electrophilic Aromatic Substitution

The electron-rich thiophene undergoes halogenation or nitration at the 5-position:

This compound + HNO₃ → 5-Nitro-thiophene-2-sulfonate

Acidic Hydrolysis

Sulfonate esters hydrolyze to sulfonic acids under strong acidic conditions:

This compound + H₂O (H⁺) → Thiophene-2-sulfonic acid + 4-Chlorophenol

Alkaline Hydrolysis

Base-mediated cleavage produces thiophenolate ions:

This compound + NaOH → Thiophene-2-sulfonate salt + 4-Chlorophenoxide

Thiophene Ring Oxidation

Singlet oxygen (¹O₂) reacts with the thiophene ring to form sulfones or sulfoxides:

This compound + ¹O₂ → Thiophene-2-sulfone derivative

Reductive Desulfonation

Catalytic hydrogenation removes the sulfonate group:

This compound + H₂ (Pd/C) → Thiophene + 4-Chlorophenol + H₂SO₃

Photochemical Reactions

UV irradiation induces homolytic cleavage of the S–O bond, generating radicals:

This compound → Thiophene-2-sulfonyl radical + 4-Chlorophenyl radical

Propiedades

Número CAS |

88022-34-8 |

|---|---|

Fórmula molecular |

C10H7ClO3S2 |

Peso molecular |

274.7 g/mol |

Nombre IUPAC |

(4-chlorophenyl) thiophene-2-sulfonate |

InChI |

InChI=1S/C10H7ClO3S2/c11-8-3-5-9(6-4-8)14-16(12,13)10-2-1-7-15-10/h1-7H |

Clave InChI |

OURMYNTUPNOGIY-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |

SMILES canónico |

C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.